2-Chloroethyl (3-nitrophenyl)carbamate
Description
Overview of Carbamate (B1207046) Chemistry in Modern Chemical and Biological Research
Carbamates, esters of the unstable carbamic acid, are a cornerstone of modern medicinal and chemical research. nih.govontosight.aiwikipedia.org The carbamate functional group, characterized by an amide-ester hybrid structure, imparts significant chemical and proteolytic stability to molecules. nih.govacs.org This stability, combined with an enhanced ability to permeate cellular membranes, has made the carbamate moiety a popular choice for use as a peptide bond surrogate in drug design. nih.govacs.org
In medicinal chemistry, the carbamate group is a key structural motif in numerous approved therapeutic agents and prodrugs. acs.orgnih.govnoaa.gov Its utility extends to modulating drug-target interactions through hydrogen bonding via its carbonyl group and NH moiety. nih.govacs.org By modifying the substituents on the oxygen and nitrogen termini, researchers can fine-tune biological properties and improve the pharmacokinetic profiles of drug candidates. nih.govnih.gov Beyond pharmaceuticals, carbamates are widely used in agriculture as pesticides, fungicides, and herbicides, and serve as crucial protecting groups for amines in organic synthesis, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being prominent examples. nih.govinchem.org
The synthesis of carbamates can be achieved through various classical methods, including the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides. acs.org A common and effective modern method involves the use of activated mixed carbonates, such as those derived from p-nitrophenyl chloroformate, which react with amines to form the desired carbamate linkage. nih.govacs.org
Contextualization of 2-Chloroethyl (3-nitrophenyl)carbamate within Nitroaromatic and Haloalkyl Chemical Space
The compound this compound is situated at the intersection of three distinct chemical classes: carbamates, nitroaromatics, and haloalkanes. Its chemical identity and potential biological activity are defined by the properties contributed by each of these functional groups.
Nitroaromatic Compounds: The 3-nitrophenyl group places the molecule in the broad class of nitroaromatics. These compounds are significant in industrial chemistry, used in the synthesis of products like dyes, polymers, and explosives. nih.govnih.gov The nitro group is strongly electron-withdrawing, which makes the aromatic ring resistant to oxidative degradation and directs electrophilic substitution to the meta position. nih.govnih.gov From a medicinal chemistry perspective, this electron-withdrawing nature influences a molecule's lipophilicity, polarity, and ability to bind with biological receptors. scielo.br Many nitroaromatic compounds are known to be bioreductive agents; the nitro group can be reduced within biological systems to form reactive intermediates, a property exploited in the design of certain therapeutics. researchgate.net
Haloalkyl Compounds: The 2-chloroethyl moiety represents the haloalkyl portion of the molecule. Alkyl halides are versatile intermediates in organic synthesis, though their incorporation into bioactive molecules has been historically approached with caution due to the potential for non-specific alkylation. nih.govnih.govnumberanalytics.com However, halogenation can confer beneficial properties, such as enhanced lipophilicity and improved permeability across the blood-brain barrier. nih.gov The presence of a primary alkyl chloride, as in the 2-chloroethyl group, introduces a reactive site susceptible to nucleophilic substitution, a feature that can be harnessed for targeted covalent interactions. nih.govwikipedia.org
The combination of these functionalities in a single molecule suggests a complex chemical profile for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 98993-59-0 |
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol |
| Synonym | 2-chloroethyl N-(3-nitrophenyl)carbamate |
Data sourced from Sigma-Aldrich and Key Organics. sigmaaldrich.comsigmaaldrich.comkeyorganics.net
Fundamental Research Questions Pertaining to this compound’s Reactivity and Biological Interactions
The unique trifunctional structure of this compound gives rise to several fundamental research questions regarding its chemical reactivity and potential interactions with biological systems. These questions stem from the distinct properties of its constituent parts.
Key Research Questions:
Dominant Mechanism of Action: Which of the functional moieties—the carbamate, the nitroaromatic ring, or the chloroethyl group—drives its primary biological effect? Is the activity a result of synergistic action between these groups?
Alkylation Potential: Does the 2-chloroethyl group function as an alkylating agent, forming covalent bonds with biological nucleophiles such as DNA or protein residues? Investigating its reactivity towards specific amino acids (e.g., cysteine, histidine) could elucidate its potential as a targeted covalent inhibitor.
Enzyme Inhibition: Given that many carbamates are known inhibitors of esterases like acetylcholinesterase, does this compound exhibit similar inhibitory activity? inchem.org How do the nitro and chloroethyl substituents influence its binding affinity and inhibitory potency compared to simpler carbamates?
Metabolic Stability: How stable is the carbamate linkage to enzymatic hydrolysis? The rate of hydrolysis is a critical factor in determining whether the molecule acts as a stable therapeutic agent or as a prodrug that releases constituent fragments. nih.gov
Table 2: Functional Group Contributions to Potential Reactivity
| Functional Group | Chemical Class | Potential Contribution to Reactivity and Biological Interaction |
|---|---|---|
| -O-CO-NH- | Carbamate | Provides structural stability; potential site for enzymatic hydrolysis; can act as a hydrogen bond donor/acceptor for enzyme/receptor binding. nih.govacs.org |
| -C₆H₄-NO₂ | Nitroaromatic | Acts as a bioreductive center, potentially forming reactive nitrogen species upon enzymatic reduction; influences electronic properties and binding affinity. scielo.brresearchgate.net |
| -CH₂CH₂Cl | Haloalkyl | Functions as a potential electrophilic site for alkylation of biological macromolecules (proteins, nucleic acids) via nucleophilic substitution. nih.gov |
Historical Development and Evolution of Related Carbamic Acid Derivatives in Academic Inquiry
The study of carbamic acid derivatives has a long and significant history, evolving from the investigation of natural products to the rational design of complex synthetic molecules.
The journey began with the isolation of physostigmine , a methyl carbamate alkaloid, from the Calabar bean in 1864. nih.govresearchgate.net Initially utilized for treating conditions like glaucoma, its mechanism as an acetylcholinesterase inhibitor laid the groundwork for future research into carbamate-based therapeutics. nih.gov
A major expansion in the application of carbamates occurred in the mid-20th century with the development of synthetic derivatives for agriculture. Carbaryl (B1668338) , registered as the first carbamate pesticide in the United States in 1959, marked the beginning of a new era for these compounds in crop protection. nih.gov
In the realm of organic chemistry, the development of carbamate-based protecting groups revolutionized peptide synthesis. The introduction of the benzyloxycarbonyl (Cbz) group and later the acid-labile tert-butoxycarbonyl (Boc) group provided chemists with robust tools to control the reactivity of amine functionalities during complex synthetic sequences. nih.gov
In more recent decades, the focus has shifted back towards medicinal chemistry, where the carbamate moiety is valued for its stability and drug-like properties. acs.orgnih.gov Researchers now routinely incorporate carbamates into drug candidates to act as bioisosteres for amide bonds, enhancing metabolic stability and cell permeability. nih.govacs.org This evolution from a natural toxin to a versatile tool in synthesis and a rationally designed component of modern pharmaceuticals highlights the enduring importance of carbamic acid derivatives in scientific inquiry.
Table 3: Timeline of Key Developments in Carbamate Research
| Year | Development | Significance |
|---|---|---|
| 1864 | Isolation of physostigmine. nih.govresearchgate.net | First identification of a biologically active natural carbamate; established the basis for their use as enzyme inhibitors. |
| 1959 | Registration of carbaryl as a pesticide. nih.gov | Marked the expansion of carbamates into large-scale agricultural applications. |
| 1930s-1950s | Development of Cbz and Boc protecting groups. nih.gov | Revolutionized peptide synthesis and became a fundamental tool in organic chemistry. |
| Late 20th Century - Present | Rational incorporation into drug design. nih.govacs.orgnih.gov | Use of carbamates as stable, cell-permeable peptide bond surrogates and key structural motifs in modern therapeutics. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-5-16-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFUZJAIXRKMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98993-59-0 | |
| Record name | 2-CHLOROETHYL N-(3-NITROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloroethyl 3 Nitrophenyl Carbamate and Its Research Analogues
Established Synthetic Routes to Carbamate (B1207046) Structures
The formation of the carbamate linkage can be achieved through several reliable and well-documented synthetic methodologies. The most common approaches involve the reaction of an amine with a chloroformate or the addition of an alcohol to an isocyanate.
A widely employed method for carbamate synthesis is the reaction between an amine and a chloroformate. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
This method is highly versatile and can be used with a wide range of amines and chloroformates. For instance, the synthesis of various carbamate derivatives has been successfully achieved by reacting amines with p-nitrophenyl chloroformate in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. researchgate.netresearchgate.netemerginginvestigators.org The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at temperatures ranging from 0°C to room temperature. researchgate.netresearchgate.net The use of activated chloroformates, such as p-nitrophenyl chloroformate, can facilitate the reaction with less nucleophilic amines. acs.org
Table 1: General Conditions for Carbamate Synthesis via Chloroformates
| Reactant A | Reactant B | Solvent | Base | Temperature |
| Amine (Primary or Secondary) | Alkyl or Aryl Chloroformate | Dichloromethane (DCM) | Pyridine or Triethylamine | 0°C to Room Temperature |
An alternative and equally important route to carbamates is the reaction of an isocyanate with an alcohol. wikipedia.org This reaction is an example of a nucleophilic addition to the heterocumulene system of the isocyanate. The oxygen atom of the alcohol attacks the central carbon atom of the isocyanate group (-N=C=O), followed by proton transfer to the nitrogen atom to yield the carbamate. nih.gov
The reactivity of the isocyanate is influenced by the electronic nature of its substituent; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus enhancing reactivity. nih.gov This reaction is the fundamental basis for the polyurethane industry and is known for its efficiency, often proceeding without the need for a catalyst, although catalysts can be used to increase the reaction rate. kuleuven.begoogle.com The reaction is generally exothermic and can be performed with or without a solvent. prepchem.com
Table 2: Key Features of Isocyanate-Alcohol Reaction for Carbamate Synthesis
| Feature | Description |
| Mechanism | Nucleophilic addition of alcohol to the isocyanate's carbonyl carbon. nih.gov |
| Reactivity | Enhanced by electron-withdrawing groups on the isocyanate. nih.gov |
| Catalysis | Can be uncatalyzed or catalyzed by bases (e.g., tertiary amines) or metal salts (e.g., tin carboxylates, zinc salts). google.comrsc.org |
| Conditions | Often proceeds readily at room temperature or with gentle heating. prepchem.com |
Specific Synthesis Pathways for 2-Chloroethyl (3-nitrophenyl)carbamate Elaboration
The synthesis of the target compound, this compound, can be accomplished using the general methodologies described above, tailored with specific starting materials.
This pathway follows the nucleophilic substitution route. The synthesis would involve the reaction of 3-nitrophenyl chloroformate with 2-chloroethylamine. A base, such as triethylamine or pyridine, would be required to scavenge the hydrochloric acid generated during the reaction. An inert aprotic solvent like dichloromethane or tetrahydrofuran (THF) would be suitable for this transformation.
The reaction would proceed as follows:
Step 1: 2-Chloroethylamine acts as the nucleophile, attacking the carbonyl carbon of 3-nitrophenyl chloroformate.
Step 2: The chloride ion is eliminated as a leaving group.
Step 3: The added base neutralizes the resulting hydrochloric acid, driving the reaction to completion and preventing the protonation of the starting amine.
This method allows for the direct formation of the desired carbamate by coupling the two key fragments.
An alternative and highly effective method involves the reaction of 3-nitrophenyl isocyanate with 2-chloroethanol. prepchem.com This approach leverages the high reactivity of the isocyanate group towards nucleophilic attack by the hydroxyl group of the alcohol.
A practical example of a similar synthesis is the preparation of 2-chloroethyl (2-chloro-4-nitrophenyl)carbamate, where 2-chloro-4-nitrophenyl isocyanate is added to 2-chloroethanol. prepchem.com The reaction is initially exothermic, and after the initial temperature rise, the mixture is heated for a short period to ensure completion. prepchem.com The product can then be isolated by cooling the mixture and inducing precipitation with non-polar solvents like ether and hexane. prepchem.com
Table 3: Synthesis of an Analogous Carbamate
| Reactant A | Reactant B | Reaction Conditions | Product | Melting Point |
| 2-chloro-4-nitrophenyl isocyanate | 2-chloroethanol | Heated at 80-90°C for 10 minutes | 2-chloroethyl (2-chloro-4-nitrophenyl)carbamate | 128-130°C |
Data sourced from a synthesis of a closely related analogue prepchem.com
This established procedure for a similar molecule strongly suggests that 3-nitrophenyl isocyanate would react efficiently with 2-chloroethanol under similar conditions to yield this compound.
Optimization of Reaction Conditions and Yields for Research Applications
For research purposes, optimizing reaction conditions to maximize yield and purity is crucial. Several parameters can be adjusted for both synthetic routes.
Solvent: The choice of solvent can significantly impact reaction rates and yields. While some reactions, particularly those involving isocyanates, can be run neat (without solvent), using a solvent can help control the reaction temperature and facilitate product isolation. prepchem.comresearchgate.net Common solvents for carbamate synthesis include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (B52724), and dimethylformamide (DMF). researchgate.netresearchgate.net
Temperature: Reaction temperature is a critical factor. While many carbamate formations are exothermic and proceed at room temperature, heating can be applied to increase the rate of reaction, especially with less reactive substrates. prepchem.comresearchgate.net However, excessive heat can lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.
Catalyst: In the isocyanate-alcohol pathway, catalysts can be employed to accelerate the reaction. Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds, such as dibutyltin dilaurate or various zinc salts, are known to be effective catalysts for carbamate formation. google.comrsc.org The choice of catalyst can influence the reaction rate and selectivity. rsc.org
Base: In the chloroformate-amine pathway, the choice and amount of base are important. A non-nucleophilic organic base like triethylamine or pyridine is typically used in slight excess to ensure complete neutralization of the acid byproduct without competing in the main reaction. researchgate.netresearchgate.net
Table 4: Parameters for Optimization of Carbamate Synthesis
| Parameter | Influence on Reaction | Examples of Variations |
| Solvent | Affects solubility, reaction rate, and temperature control. researchgate.net | Dichloromethane, THF, Acetonitrile, Neat conditions. prepchem.comresearchgate.net |
| Temperature | Controls reaction rate and byproduct formation. researchgate.net | 0°C, Room Temperature, Reflux. |
| Catalyst | Increases the rate of isocyanate-alcohol reactions. rsc.org | Tertiary amines (DABCO), Organotin compounds, Zinc salts. google.comrsc.org |
| Base (for Chloroformate route) | Neutralizes acid byproduct, drives equilibrium. researchgate.net | Triethylamine, Pyridine, Sodium Carbonate. researchgate.netresearchgate.net |
By systematically varying these conditions, researchers can develop a robust and high-yielding synthesis for this compound suitable for laboratory-scale production and further research applications.
Selection of Solvents and Reagents for Anhydrous Conditions
To mitigate these side reactions, the synthesis must be conducted under anhydrous conditions. This necessitates the use of dry solvents and reagents.
Commonly Used Anhydrous Solvents:
Dichloromethane (DCM): A versatile solvent for carbamate synthesis, it can be dried effectively over reagents like calcium chloride (CaCl2). google.com
N,N-Dimethylformamide (DMF): Anhydrous DMF is frequently used, particularly in three-component coupling reactions for carbamate synthesis. nih.govgoogle.comacs.org
Acetone: This solvent has also been employed in carbamate synthesis. google.com
Toluene: Often used for reactions that require higher temperatures.
Tetrahydrofuran (THF): A common polar aprotic solvent used in organic synthesis.
The selection of the solvent depends on the solubility of the reactants and the reaction temperature. Reagents should be of high purity and stored under inert atmospheres (e.g., nitrogen or argon) to prevent moisture contamination. Techniques such as distilling solvents over drying agents (e.g., sodium/benzophenone for THF) or using commercially available anhydrous solvents are standard practice in academic research.
Control of Temperature and Reaction Kinetics for Product Selectivity
The reaction between an isocyanate and an alcohol is typically exothermic. prepchem.com The control of temperature is therefore critical for managing the reaction rate and preventing the formation of unwanted byproducts.
Key Considerations for Temperature and Kinetics:
Initial Reaction: The initial mixing of the isocyanate and alcohol can lead to a rapid increase in temperature. prepchem.com Performing the initial addition at a reduced temperature (e.g., in an ice-water bath at 0-5°C) can help to control this initial exotherm. google.com
Reaction Completion: While some reactions proceed at ambient temperature, gentle heating is often applied to ensure the reaction goes to completion in a reasonable timeframe. For example, a reaction analogous to the synthesis of this compound involved heating at 80°-90° C for 10 minutes after the initial exotherm subsided. prepchem.com
Product Selectivity: In some cases, very low temperatures are required to achieve high yields and selectivity. For instance, the synthesis of certain aminoalkylphenyl carbamates showed a dramatic increase in yield from 39% at 0-5°C to 93% at -78°C. google.com This highlights the profound impact temperature can have on competing reaction pathways.
Activation Energy: The rate of reaction is governed by the activation energy. Experimental activation energies for reactions between aryl isocyanates and alcohols generally fall within the range of 17–54 kJ/mol, depending on the specific reactants and solvent used. nih.gov
The table below summarizes kinetic parameters for a representative isocyanate-alcohol reaction, illustrating the influence of reaction conditions.
| Reactants | Solvent | Temperature (°C) | Activation Energy (kcal/mol) | Key Finding |
|---|---|---|---|---|
| Phenyl Isocyanate + n-Butyl Alcohol | Excess Alcohol | Multiple | 11.5 | Activation energy increases with a higher ratio of alcohol to isocyanate. cdnsciencepub.com |
| Phenyl Isocyanate + s-Butyl Alcohol | Excess Alcohol | Multiple | 12.5 | Secondary alcohols exhibit a higher activation energy compared to primary alcohols. cdnsciencepub.com |
| Phenyl Isocyanate + 1-Propanol (Stoichiometric) | Not Specified | Multiple | Higher than excess conditions | The activation energy is highest at stoichiometric ratios. nih.gov |
| Phenyl Isocyanate + 1-Propanol (Alcohol Excess) | Not Specified | Multiple | Lower than stoichiometric | Excess alcohol exerts a catalytic effect, lowering the activation energy. nih.gov |
| Phenyl Isocyanate + 1-Propanol (Isocyanate Excess) | THF | Multiple | Lower than stoichiometric | Excess isocyanate can also have a catalytic effect on the reaction. nih.gov |
Purification Strategies for Academic Research Batches of this compound
After the synthesis is complete, the crude product mixture will contain the desired carbamate, any unreacted starting materials, and potential byproducts such as di-substituted ureas. For academic research, obtaining a high-purity sample is essential for accurate characterization and further use. The most common purification methods for solid organic compounds like carbamates are recrystallization and column chromatography.
Recrystallization: This is a widely used technique for purifying solid compounds. umass.edu The principle relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. umass.edu
Solvent Selection: An ideal solvent will dissolve the crude product completely at an elevated temperature (near boiling) but will have very low solubility for the product at a low temperature (e.g., 0°C or below). umass.edu
Procedure: The crude solid is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the carbamate decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration. umass.edu
Application: In a synthesis analogous to that of this compound, the product was purified by adding a solvent system of ether and hexane to the reaction mixture, cooling it to -15°C, and filtering the resulting white solid. prepchem.com Another study detailed the purification of methyl carbamate by extraction with chloroform followed by recrystallization upon cooling. researchgate.net
Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).
Principle: A solution of the crude product is loaded onto the top of a column packed with silica gel. A solvent or mixture of solvents (eluent) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel.
Procedure: The eluent is collected in fractions, and the fractions containing the pure compound are identified (often using thin-layer chromatography), combined, and the solvent is removed by evaporation. For carbamates, solvent systems such as ethyl acetate in hexanes are commonly used. emerginginvestigators.org
Application: High-performance liquid chromatography (HPLC), a more advanced form of column chromatography, is frequently used for the analysis and purification of carbamate compounds. acs.orgastm.orgtaylorfrancis.com Flash chromatography is a faster version of column chromatography often used for preparative scale purification in research labs. emerginginvestigators.org
The table below provides a comparison of these two common purification techniques.
| Feature | Recrystallization | Column Chromatography |
|---|---|---|
| Principle | Differential solubility at varying temperatures. umass.edu | Differential partitioning between a stationary and mobile phase. |
| Best For | Removing small amounts of impurities from a major solid product. | Separating complex mixtures with components of similar properties. taylorfrancis.com |
| Yield | Some product is always lost due to its finite solubility in the cold solvent. umass.edu | Yield can be high, but loss can occur due to irreversible adsorption or incomplete elution. |
| Scalability | Easily scalable for larger quantities. | Can be challenging and resource-intensive to scale up. |
| Solvent Usage | Generally uses less solvent than chromatography for a given scale. | Often requires large volumes of solvent, which can be costly and generate significant waste. |
| Time & Labor | Can be relatively quick, though crystal growth may take time. | Can be labor-intensive and time-consuming, especially for large columns. |
Chemical Reactivity and Transformation Pathways of 2 Chloroethyl 3 Nitrophenyl Carbamate
Nucleophilic Substitution Chemistry of the 2-Chloroethyl Moiety
The 2-chloroethyl group is an electrophilic center, susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. This reactivity is central to the molecule's interaction with biological macromolecules.
In biological environments, numerous nucleophilic species can react with the 2-chloroethyl group of the carbamate (B1207046). Principal among these are the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues found in proteins and peptides, such as glutathione. cas.cn The sulfur atom in a thiol is a potent nucleophile that can readily displace the chloride ion in an S(_N)2 reaction. nih.gov Similarly, primary and secondary amines, including those on protein side chains and nucleic acid bases, can engage in nucleophilic substitution, although they are generally less reactive than thiols. cas.cnnih.gov
The reaction proceeds via direct displacement of the chloride. The rate and extent of these reactions are influenced by the nucleophilicity of the attacking species and the local microenvironment, such as pH and steric hindrance.
The inherent reactivity of the 2-chloroethyl group towards biological nucleophiles signifies a high potential for the formation of covalent adducts with macromolecules. When 2-chloroethyl (3-nitrophenyl)carbamate encounters proteins or DNA, it can form irreversible covalent bonds. For instance, reaction with a cysteine residue in a protein results in the formation of a stable thioether linkage, altering the protein's structure and function. The formation of chloroacetaldehyde, a known mutagenic DNA alkylating agent, from the metabolism of other chloroethyl-containing compounds suggests a potential pathway for biological activity. nih.gov This process of covalent modification is a key mechanism through which many alkylating agents exert their biological effects.
Table 1: Reactivity of the 2-Chloroethyl Group with Biological Nucleophiles
| Biological Nucleophile | Functional Group | Site of Attack | Resulting Linkage |
|---|---|---|---|
| Cysteine Residue | Thiol (-SH) | Sulfur | Thioether |
| Lysine Residue | Amine (-NH₂) | Nitrogen | Secondary Amine |
| Glutathione | Thiol (-SH) | Sulfur | Thioether |
Reduction Chemistry of the 3-Nitrophenyl Group
The nitroaromatic system of the 3-nitrophenyl group is a key site for reductive transformations. The electron-withdrawing nature of the nitro group makes it susceptible to reduction under both enzymatic and chemical conditions.
In anaerobic or hypoxic biological environments, such as those found in solid tumors or certain microbial ecosystems, the 3-nitro group can undergo enzymatic reduction. This biotransformation is often mediated by nitroreductase enzymes, which use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. The reduction proceeds in a stepwise manner, typically through a nitroso and a hydroxylamino intermediate, ultimately yielding the corresponding 3-aminophenyl derivative. researchgate.net
R-NO₂ (Nitrophenyl) + 2e⁻ + 2H⁺ → R-N=O (Nitrosophenyl) + H₂O
R-N=O + 2e⁻ + 2H⁺ → R-NHOH (Phenylhydroxylamine)
R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ (Aminophenyl) + H₂O
This reductive activation is a critical pathway for the bioactivity of many nitroaromatic compounds. mdpi.com
For synthetic purposes, the nitro group can be readily reduced to an amine using a variety of established chemical methods. These transformations are fundamental in organic synthesis for converting nitroarenes into anilines, which are valuable intermediates. wikipedia.org Common methods include:
Catalytic Hydrogenation: This is one of the most common and efficient methods, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: The reduction can be achieved using metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Raney nickel or Pd/C. mdpi.com
Other Reagents: Sodium hydrosulfite or tin(II) chloride are also effective for the reduction of aromatic nitro groups. wikipedia.org
Table 2: Common Chemical Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Typical Product |
|---|---|---|
| H₂, Pd/C | Hydrogen atmosphere, various solvents (e.g., EtOH, EtOAc) | Aniline |
| Fe, HCl | Acidic aqueous solution, heat | Aniline |
| SnCl₂, HCl | Acidic aqueous solution | Aniline |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Aniline |
Hydrolytic Stability and Degradation Kinetics of the Carbamate Linkage
The carbamate linkage (-O-C(=O)-NH-) in the molecule is an ester of carbamic acid and is susceptible to hydrolysis, although it is generally more stable than a typical ester linkage. Hydrolysis of the carbamate bond results in the cleavage of the molecule into 2-chloroethanol, carbon dioxide, and 3-nitroaniline.
The rate of this degradation is highly dependent on the pH of the medium. The reaction can be catalyzed by both acid and base.
Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate that subsequently breaks down. Base-catalyzed hydrolysis is typically the dominant pathway for carbamate degradation. nih.gov
Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can facilitate nucleophilic attack by water.
The kinetics of hydrolysis can be studied by monitoring the disappearance of the parent compound or the appearance of degradation products over time at various pH values and temperatures. While specific kinetic data for this compound is not widely available, studies on analogous carbamates and p-nitrophenyl esters show that the rate of hydrolysis is significantly influenced by the stability of the leaving group and the electronic nature of the substituents. mdpi.com The presence of the electron-withdrawing nitro group on the phenyl ring would make the carbamate more susceptible to nucleophilic attack compared to an unsubstituted phenylcarbamate.
Electrophilic Properties Enhanced by the Nitrophenyl Group
The electrophilicity of the carbonyl carbon in the carbamate group of this compound is significantly enhanced by the presence of the 3-nitrophenyl substituent. The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms.
This electron-withdrawing nature pulls electron density away from the phenyl ring and, consequently, from the carbamate linkage. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles. This is a key factor in its chemical reactivity, particularly in hydrolysis reactions.
The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a meta-nitro group is positive (σm = +0.71), indicating its strong electron-withdrawing character. In reactions where a negative charge develops in the transition state, such as in the basic hydrolysis of esters and carbamates, a positive value for the reaction constant (ρ) is observed. This positive ρ value signifies that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state. For the basic hydrolysis of phenyl N-phenyl carbamates, a positive ρ value has been experimentally determined, confirming the rate-enhancing effect of electron-withdrawing groups like the nitro group.
Table 3: Hammett Constants for Selected Substituents
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -NO₂ | +0.71 | +0.78 |
| -CN | +0.56 | +0.66 |
| -Cl | +0.37 | +0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | +0.12 | -0.27 |
Source: Based on established Hammett constant values. viu.caoup.com The positive value for the meta-nitro group highlights its strong electron-withdrawing effect.
Mechanistic Investigations of 2 Chloroethyl 3 Nitrophenyl Carbamate in Biological Systems in Vitro Research
Alkylating Agent Modalities and Their Biological Consequences
The cytotoxic effects of 2-Chloroethyl (3-nitrophenyl)carbamate are fundamentally linked to its 2-chloroethyl moiety, which functions as a potent alkylating agent. This reactive group can form covalent bonds with nucleophilic centers in various biomolecules, leading to significant cellular disruption.
The primary target for the alkylating action of this compound is cellular DNA. The process is initiated by the chloroethylation of a nucleophilic site on a DNA base, most commonly the N7 or O6 position of guanine (B1146940) on a single strand. nih.govnih.gov Following this initial monofunctional alkylation, a subsequent intramolecular cyclization can occur. This reaction results in the formation of a highly reactive and unstable ethyleneimonium ion.
This cation is a potent electrophile that can then react with a second nucleophilic site, such as a guanine residue on the opposite DNA strand. nih.gov The culmination of this two-step process is the formation of a covalent ethyl bridge connecting the two strands of the DNA helix, known as an interstrand cross-link (ICL). nih.govpopline.org This ICL physically prevents the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, which is a major contributor to the compound's cytotoxic effects. nih.govnih.gov The formation of these cross-links is not instantaneous; rather, it occurs over several hours following the initial alkylation event, indicating the presence of stable cross-link precursors. nih.gov
In addition to its interaction with DNA, the electrophilic nature of this compound and its reactive intermediates allows for the covalent modification of cellular proteins and enzymes. nih.govnih.gov The carbamate (B1207046) functional group itself, as well as the reactive chloroethyl group, can engage in reactions with nucleophilic amino acid residues on protein surfaces, such as cysteine, lysine (B10760008), or serine. researchgate.net
| Biomolecule | Type of Modification | Consequence |
| DNA | Chloroethylation of guanine bases | Formation of monoadducts |
| DNA | Formation of an ethyl bridge between strands | Interstrand Cross-Links (ICLs) blocking replication/transcription |
| Proteins/Enzymes | Covalent binding to nucleophilic amino acid residues (e.g., Cys, Lys) | Altered protein conformation and loss of function |
Cellular Responses and Signaling Pathways Activated by this compound
The extensive molecular damage caused by this compound, particularly to DNA, triggers a complex network of cellular stress responses and signaling pathways designed to manage the damage.
The formation of DNA interstrand cross-links is a severe form of genetic damage that activates the DNA Damage Response (DDR) pathway. researchgate.net Sensor proteins, such as those in the MNR complex, recognize the stalled replication forks and DNA lesions, leading to the activation of key signaling kinases like Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). researchgate.netnih.gov
These kinases phosphorylate a cascade of downstream targets, including the central tumor suppressor protein, p53. nih.gov Sustained activation of p53 in response to severe, irreparable DNA damage leads to the transcriptional upregulation of pro-apoptotic genes, such as Bax. nih.gov The activation of Bax promotes mitochondrial outer membrane permeabilization, releasing cytochrome c and initiating the caspase cascade that culminates in programmed cell death, or apoptosis. nih.gov This process is a critical mechanism for eliminating cells that have sustained catastrophic genomic damage.
| Pathway Component | Role in Response to Damage | Cellular Outcome |
| MNR Complex / Sensor Proteins | Recognize DNA lesions and stalled replication forks | Activation of DDR kinases |
| ATM/ATR Kinases | Phosphorylate and activate downstream signaling proteins | Signal amplification and pathway propagation |
| p53 | Transcription factor activated by DNA damage | Cell cycle arrest, DNA repair, or apoptosis |
| Bax | Pro-apoptotic protein | Initiates mitochondrial pathway of apoptosis |
| Caspases | Effector proteases | Execution of apoptosis |
In vitro studies of related 2-chloroethylating agents show a distinct cell-cycle-dependent toxicity. nih.govnih.gov Cells in the G1 and G2-M phases of the cell cycle are typically more sensitive to the cytotoxic effects of DNA cross-linking agents than cells in the S phase. nih.govnih.gov The presence of DNA damage, particularly ICLs, activates cell cycle checkpoints, primarily at the G2/M transition. researchgate.net This checkpoint activation prevents cells with damaged DNA from entering mitosis, providing an opportunity for the cellular machinery to attempt repair. If the damage cannot be repaired, the prolonged cell cycle arrest often precedes the induction of apoptosis. This disruption of the normal cell cycle progression directly inhibits cellular proliferation.
Hypoxia-Activated Prodrug Mechanisms Involving Nitro Reduction
The 3-nitrophenyl group of this compound serves as a bioreductive trigger, allowing the compound to function as a hypoxia-activated prodrug. nih.govnih.gov Solid tumors often contain regions with low oxygen levels, known as hypoxia. nih.govmdpi.com In these hypoxic environments, specific cellular reductase enzymes, such as NADPH:cytochrome P450 reductase, are highly active. nih.govencyclopedia.pub
These enzymes can reduce the aromatic nitro group through a series of steps, accepting up to six electrons. nih.govencyclopedia.pub This process generates successive intermediates, including the nitro radical anion, a nitroso species, and a hydroxylamine (B1172632), ultimately leading to the formation of an amine group. nih.govencyclopedia.pub The conversion of the strongly electron-withdrawing nitro group to the electron-donating hydroxylamine or amine group dramatically alters the electronic properties of the molecule. nih.govresearchgate.net This electronic shift is hypothesized to trigger the fragmentation of the carbamate linker, leading to the release of the active 2-chloroethyl alkylating agent. This mechanism allows for the selective activation of the compound's cytotoxicity within the hypoxic microenvironment of tumors while minimizing its effect on well-oxygenated normal tissues. mdpi.com
| Reduction Stage | Intermediate Species | Number of Electrons |
| Stage 1 | Nitro Radical Anion | 1-electron |
| Stage 2 | Nitroso | 2-electron |
| Stage 3 | Hydroxylamine | 4-electron |
| Stage 4 | Amine | 6-electron |
Selective Activation in Hypoxic Cellular Environments
The selective cytotoxicity of this compound is predicated on its design as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen concentration, known as hypoxia, which is a result of inadequate blood supply. This hypoxic state is characterized by the overexpression of certain reductive enzymes, such as nitroreductases.
The activation of this compound is initiated by the enzymatic reduction of its 3-nitro-phenyl group. In the presence of oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound, rendering it inactive. However, under hypoxic conditions, this re-oxidation is inhibited, allowing for further reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino metabolites. This series of reduction events significantly alters the electronic properties of the phenyl ring, triggering the fragmentation of the carbamate linkage. Studies on analogous nitroaromatic compounds have shown that they exhibit significantly higher cytotoxicity under hypoxic (nitrogen) conditions compared to aerobic (air) conditions. researchgate.net
Release of Cytotoxic Species Upon Nitro Reduction
The bioreductive activation of this compound is a critical step that leads to the release of its cytotoxic payload. Following the reduction of the nitro group to a more electron-donating species like hydroxylamine or an amine, a cascade of electronic rearrangements ensues, leading to the cleavage of the carbamate bond.
This fragmentation is believed to release a reactive alkylating agent, likely a derivative of the 2-chloroethyl moiety. The precise identity of the ultimate cytotoxic species has been a subject of investigation. One plausible pathway involves the formation of 2-chloroethylamine. This molecule can then undergo an intramolecular cyclization to form a highly reactive and electrophilic aziridinium (B1262131) ion. This aziridinium ion is a potent alkylating agent that can readily react with nucleophilic sites on biological macromolecules, most notably DNA. The alkylation of DNA is a well-established mechanism of cytotoxicity, as it can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.
Comparative Mechanistic Analysis with Related Alkylating Agents (e.g., Nitrosoureas, Nitrogen Mustards)
The cytotoxic mechanism of the active metabolite of this compound can be better understood by comparing it to the well-characterized mechanisms of other clinical alkylating agents, such as nitrosoureas and nitrogen mustards.
Nitrogen Mustards: This class of compounds, which includes mechlorethamine (B1211372) and cyclophosphamide, also exerts its cytotoxic effects through DNA alkylation. The key mechanistic feature of nitrogen mustards is the intramolecular cyclization of their bis(2-chloroethyl)amino group to form a highly reactive aziridinium ion. nih.govnih.gov This electrophilic intermediate then alkylates DNA, primarily at the N7 position of guanine bases. Because they are bifunctional, nitrogen mustards can react with two different guanine bases, leading to the formation of interstrand cross-links in the DNA. These cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription. nih.gov
The putative reactive species generated from this compound, the aziridinium ion, is mechanistically analogous to that formed by nitrogen mustards. However, a key distinction lies in the activation mechanism. While traditional nitrogen mustards are often systemically active, the activation of this compound is designed to be spatially controlled, occurring preferentially in the hypoxic regions of tumors. This targeted activation aims to reduce systemic toxicity and enhance the therapeutic index.
Compared to nitrosoureas, the activation of this compound is enzymatically driven rather than being a result of spontaneous chemical decomposition. This provides a further layer of selectivity. The nature of the DNA lesions may also differ. While both can lead to chloroethylation of DNA, the subsequent cross-linking kinetics and preferences for specific DNA sites may vary.
Table 1: Comparison of Alkylating Agent Mechanisms
| Feature | This compound (Putative) | Nitrogen Mustards | Nitrosoureas |
|---|---|---|---|
| Activation | Bioreductive activation in hypoxia | Spontaneous intramolecular cyclization | Spontaneous decomposition |
| Reactive Intermediate | Aziridinium ion | Aziridinium ion | 2-Chloroethyl diazonium ion, Isocyanate |
| Primary Target | DNA | DNA | DNA, Proteins |
| Key DNA Lesion | Alkylation, potential cross-links | Interstrand cross-links | Interstrand cross-links, other adducts |
| Selectivity | Hypoxic tumor cells | Systemic | Systemic |
Structure Activity Relationship Sar Studies of 2 Chloroethyl 3 Nitrophenyl Carbamate Derivatives
Contribution of the 2-Chloroethyl Moiety to Alkylating Potency and Biological Activity
The 2-chloroethyl group is the pharmacophore, or the active component, primarily responsible for the alkylating capacity of this class of compounds. Its mechanism is analogous to that of classical nitrogen mustards. oncohemakey.commdpi.com In a physiological environment, the nitrogen atom of the carbamate (B1207046) linkage initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. mdpi.com This process leads to the displacement of the chloride ion and the formation of a highly strained and electrophilic three-membered aziridinium (B1262131) ring. oncohemakey.commdpi.com
This reactive aziridinium cation is a potent alkylating agent, readily attacked by nucleophiles on biological macromolecules. oncohemakey.com The primary target for this alkylation is DNA, with the N7 position of guanine (B1146940) being a particularly favorable site for attack. mdpi.com The formation of a covalent bond between the compound and a DNA base results in a monoadduct. If a second 2-chloroethyl group were present, a second alkylation event could occur, leading to the formation of DNA cross-links, a mechanism common to bifunctional alkylating agents like nitrogen mustards. oncohemakey.com This covalent modification of DNA disrupts its structure, interfering with critical cellular processes like replication and transcription, ultimately leading to cytotoxicity. The reactivity of the 2-chloroethyl group can be modulated by the electronic properties of the rest of the molecule. oncohemakey.com
Role of the 3-Nitrophenyl Substituent in Modulating Electrophilicity and Bioreductive Potential
The 3-nitrophenyl substituent plays a crucial, multifaceted role in defining the compound's chemical properties and biological activity. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron distribution across the entire molecule. masterorganicchemistry.com
Modulation of Electrophilicity : By withdrawing electron density from the aromatic ring and, through it, from the carbamate linkage, the nitro group increases the electrophilicity of the carbonyl carbon. This makes the carbamate more susceptible to nucleophilic attack, potentially influencing its stability and interaction with biological targets. emerginginvestigators.org The electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com
Bioreductive Potential : The nitro group serves as a handle for bioreductive activation, a key strategy in designing hypoxia-selective anticancer agents. In low-oxygen environments, characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to more reactive species, such as nitroso, hydroxylamino, and amino groups. researchgate.netrsc.org For nitrobenzyl carbamates, reduction to the hydroxylamine (B1172632) is a critical step that can trigger the fragmentation of the molecule to release a cytotoxic effector. researchgate.netrsc.org This targeted activation in hypoxic tumor cells can enhance the therapeutic index of the drug, sparing healthy, well-oxygenated tissues.
Impact of Positional Isomerism of the Nitrophenyl Group on Activity Profiles (e.g., Ortho, Meta, Para Comparison)
The position of the nitro group on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—has a profound impact on the electronic properties and, consequently, the biological activity of the molecule. These differences arise from the interplay of inductive and resonance effects.
Electronic Effects : The nitro group exerts a strong electron-withdrawing effect through both induction (pulling electrons through the sigma bonds) and resonance (delocalizing electrons through the pi system). The resonance effect is most pronounced when the nitro group is in the ortho or para position, allowing for direct delocalization of electron density from the ring into the nitro group. In the meta position, only the inductive effect is significant. masterorganicchemistry.com
Reactivity and Stability : The para-nitro substituent, as seen in 4-nitrophenyl carbamates, creates a good leaving group in the form of the 4-nitrophenolate (B89219) ion, which can facilitate hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org Studies on nitrobenzyl carbamates have shown that the rate of fragmentation following bioreduction is sensitive to the electronic effects of substituents on the ring. researchgate.netrsc.org Electron-donating groups were found to accelerate fragmentation by stabilizing a positive charge that develops during the reaction mechanism. researchgate.netrsc.org Conversely, the strong electron-withdrawing nature of the nitro group, especially at the ortho and para positions, would be expected to destabilize such an intermediate, potentially slowing the release of the active alkylating species.
Biological Activity : The position of substituents can significantly affect biological activity. For instance, in a study on substituted Schiff bases, derivatives with methyl groups at the meta and para positions showed greater antimicrobial activity compared to the ortho substituted derivative. researchgate.net This highlights how positional changes can influence molecular interactions with biological targets due to altered steric and electronic profiles.
| Position | Inductive Effect | Resonance Effect | Impact on Electrophilicity of Carbonyl Carbon |
| Ortho | Strong | Strong | High |
| Meta | Strong | Negligible | Moderate |
| Para | Strong | Strong | High |
Structure-Activity Relationships of Modified Carbamate Linkages and Terminal Substituents
The carbamate group acts as a stable and versatile linker between the alkylating 2-chloroethyl moiety and the modulating nitrophenyl ring. nih.govacs.org Its structural features allow for fine-tuning of the molecule's properties.
Carbamate Stability : The carbamate is a hybrid of an ester and an amide, conferring significant chemical and proteolytic stability. nih.govacs.org This stability is crucial for ensuring the molecule reaches its target intact. The delocalization of the nitrogen lone pair electrons into the carbonyl group gives the N-C bond partial double bond character, restricting rotation and influencing the molecule's conformation. acs.org
Hydrogen Bonding : The carbamate's NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. acs.org These interactions can be critical for binding to target enzymes or receptors, influencing the compound's biological activity.
Modifications : Varying the substituents on the carbamate's nitrogen or oxygen termini provides a powerful tool to modulate biological and pharmacokinetic properties. nih.gov For example, replacing the carbonyl oxygen with sulfur to create a thiocarbamate would alter the electronic properties and reactivity of the linkage. Similarly, adding substituents to the nitrogen could influence its hydrogen bonding capacity, lipophilicity, and steric profile, thereby affecting cell permeability and target interactions. Incorporating the carbamate group into other molecules has been shown to increase the biological activity of the parent pharmacophores. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For analogues of 2-Chloroethyl (3-nitrophenyl)carbamate, QSAR models can predict the potency of new derivatives, helping to prioritize synthetic efforts.
The fundamental principle of QSAR is that variations in the biological activity of a series of related compounds are dependent on changes in their physicochemical properties. nih.gov These properties are quantified by molecular descriptors, which can be categorized as:
Electronic Descriptors : These describe the electron distribution in the molecule. Examples include Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents, and partial atomic charges. researchgate.netrsc.org
Steric Descriptors : These relate to the size and shape of the molecule. Examples include Taft steric parameters (Es) and molecular volume.
Lipophilic Descriptors : These describe the molecule's hydrophobicity, which influences its ability to cross cell membranes. The most common descriptor is the partition coefficient (log P).
By developing a mathematical equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values), a QSAR model is created. For instance, a study on the fragmentation of nitrobenzyl carbamates successfully fitted the fragmentation half-life (Mt₁/₂) data to a linear free-energy relationship involving Hammett constants: log(Mt₁/₂) = 0.57σ + 1.30. researchgate.netrsc.org Such models provide valuable insights into the mechanism of action and allow for the in silico screening of virtual compounds to identify promising candidates for further development. nih.gov
| Descriptor Type | Example | Property Measured | Relevance to Activity |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent | Influences reactivity, stability, and bioreduction potential |
| Steric | Molecular Volume | Size and shape of the molecule | Affects binding to target sites (e.g., enzyme active sites) |
| Lipophilic | Log P | Hydrophobicity/hydrophilicity | Governs membrane permeability and distribution in the body |
Computational Chemistry Approaches in 2 Chloroethyl 3 Nitrophenyl Carbamate Research
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand and its target protein.
Molecular docking simulations can predict how 2-Chloroethyl (3-nitrophenyl)carbamate might bind to the active site of a biological macromolecule, such as an enzyme. These simulations calculate the binding affinity, which is an estimation of the strength of the interaction. For instance, in a study on novel tacrine-carbamate derivatives, a compound containing a (3-nitrophenyl)carbamate moiety, specifically ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (B1207046), was identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 22.15 nM and 16.96 nM, respectively nih.govresearchgate.netbau.edu.tr. Molecular modeling was employed to understand the interactions between these synthesized compounds and the enzymes nih.govresearchgate.net. Covalent docking approaches were used to determine the binding modes of these carbamate derivatives at the binding sites of the cholinesterase enzymes nih.govresearchgate.net. Such studies are crucial in understanding the structure-activity relationship and in the rational design of more potent inhibitors.
Similarly, molecular docking has been utilized to study other carbamate derivatives. For example, in the investigation of ferrocene-modified tyrosine kinase inhibitors, novel ferrocene (B1249389) derivatives were subjected to molecular docking into the ATP binding site of the human cAbl TK domain mdpi.com. This allowed for the prediction of binding affinities for these compounds mdpi.com. In another study, steroidal carbamates were docked into the EP4 protein receptor, and the results indicated a high level of affinity for all the tested compounds mdpi.com. Analysis of the binding poses and energies suggested that specific substitutions on the steroidal core could enhance the antiproliferative activity by inhibiting the EP4 receptor mdpi.com.
A significant challenge in drug development is ensuring that a compound selectively binds to its intended target while avoiding interactions with other proteins, which could lead to adverse effects. Molecular docking can be employed to screen a compound against a panel of known off-targets. By comparing the predicted binding affinities for the intended target versus potential off-targets, a selectivity profile can be established.
For example, in the study of 1,2,5-thiadiazole (B1195012) carbamates as inhibitors of the enzyme ABHD6, molecular modeling was used to understand their interactions with the catalytic site nih.gov. The study identified a compound that was over 200-fold selective for ABHD6 over other enzymes like FAAH and LAL nih.gov. While specific off-target profiling for this compound is not documented, this methodology could be applied to assess its selectivity and predict potential unwanted interactions. The selectivity index of tacrine-carbamate derivatives was also calculated, revealing that most of the synthesized compounds had a stronger inhibitory activity against BuChE than AChE nih.govresearchgate.net.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide deep insights into a molecule's reactivity and its potential for interaction with other molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A systematic computational study on the antioxidant activity of a phenyl carbamate used density functional theory (DFT) methods to investigate its reaction mechanisms researchgate.net. Such calculations can determine the HOMO-LUMO energies and other reactivity indices to predict how a compound like this compound might behave in a chemical reaction, for instance, as an electrophile or a nucleophile. This information is valuable for understanding its metabolic fate and potential mechanisms of action or toxicity.
The electrostatic potential (ESP) surface of a molecule illustrates the distribution of charge. This is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly with the active site of a receptor. Regions of negative potential are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.
In a study comparing 4-nitrophenyl carbonates and carbamates, computational analysis was used to calculate Mulliken charges to rationalize the observed rates of deprotection emerginginvestigators.org. It was calculated that the 4-nitrophenyl benzylcarbonate would have a more positive Mulliken charge compared to the 4-nitrophenyl benzylcarbamate, as the adjacent oxygen would withdraw more charge density than the nitrogen emerginginvestigators.org. This type of analysis, when applied to this compound, could generate an ESP map to identify regions of positive and negative potential, which would be instrumental in predicting its orientation and interaction within a receptor's binding pocket.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the target, as well as the stability of their interaction.
A comprehensive search of scientific literature and computational chemistry databases has been conducted to gather information on the application of cheminformatics and machine learning approaches specifically for the study of this compound.
Therefore, it is not possible to provide detailed research findings or data tables for the specified subsection as per the request. The generation of such content would require non-existent, specific research data.
Analytical Methodologies for the Characterization and Quantification of 2 Chloroethyl 3 Nitrophenyl Carbamate in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating 2-Chloroethyl (3-nitrophenyl)carbamate from reaction mixtures, starting materials, byproducts, and degradation products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like carbamates. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound due to its moderate polarity.
Method development would involve a systematic optimization of chromatographic parameters to achieve efficient separation with good peak shape and resolution. A typical starting point for method development would utilize a C18 stationary phase, which is effective for retaining and separating aromatic and moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a buffer helps to maintain a consistent pH and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture with varying polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance, likely in the range of 254-280 nm.
A stability-indicating HPLC method could also be developed to separate the parent compound from any potential degradation products that may form under various stress conditions. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 278 nm researchgate.net |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, many carbamates, including this compound, are prone to thermal degradation at the high temperatures typically used in GC injection ports and columns. scispec.co.th This thermal lability can lead to poor peak shapes, lack of reproducibility, and inaccurate quantification.
To overcome this limitation, derivatization is often employed to convert the carbamate (B1207046) into a more volatile and thermally stable derivative prior to GC analysis. researchgate.net This process involves a chemical reaction that modifies a functional group on the analyte. For carbamates, the active hydrogen on the nitrogen atom is a common site for derivatization.
Common derivatization strategies include:
Silylation: Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov
Alkylation: Flash methylation in the injection port can be utilized to form a more stable derivative. scispec.co.th
Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can react with the carbamate to form a stable derivative suitable for GC analysis with sensitive detectors like an electron capture detector (ECD). nih.govresearchgate.net
The choice of derivatization reagent depends on the specific properties of the analyte and the desired sensitivity of the method. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the 3-nitrophenyl ring and the aliphatic protons of the 2-chloroethyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns (e.g., doublet, triplet, multiplet) revealing their substitution pattern on the ring. The protons of the 2-chloroethyl group would appear more upfield, likely as two triplets, due to coupling between the adjacent CH₂ groups. A broad singlet for the N-H proton of the carbamate group would also be expected.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carbamate group would appear significantly downfield (around δ 150-160 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the nitro group being particularly deshielded. The two aliphatic carbons of the 2-chloroethyl group would appear in the upfield region (typically δ 40-70 ppm). libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carbamate C=O | - | ~153 |
| Aromatic C-NO₂ | - | ~148 |
| Aromatic CH | ~7.5 - 8.4 (multiplets) | ~115 - 135 |
| Aromatic C-NH | - | ~140 |
| Carbamate N-H | ~9.8 (broad singlet) | - |
| O-CH₂ | ~4.4 (triplet) | ~65 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Key expected absorptions include:
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group. libretexts.org
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org
C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group in a carbamate. libretexts.org
N-O Stretch (Nitro Group): The nitro group will show two strong and characteristic stretching bands: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. spectroscopyonline.com
C-O Stretch: A stretching vibration for the C-O bond of the carbamate ester will be present in the 1200-1250 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the carbamate is expected in the 1200-1350 cm⁻¹ range. rsc.org
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium |
| C-H (Aromatic) | Stretch | >3000 | Medium |
| C-H (Aliphatic) | Stretch | <3000 | Medium |
| C=O (Carbamate) | Stretch | 1700 - 1730 | Strong |
| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | 1330 - 1370 | Strong |
| C-O (Ester) | Stretch | 1200 - 1250 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
For this compound (molecular formula C₉H₉ClN₂O₄), the molecular weight is 244.63 g/mol . keyorganics.net In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 244. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with a peak at m/z 246 (the M+2 peak) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways could include:
Loss of the chloroethyl group ([M - C₂H₄Cl]⁺).
Cleavage of the carbamate bond, leading to fragments corresponding to the 3-nitrophenyl isocyanate ion or the 3-nitrophenylamine ion.
Loss of the nitro group ([M - NO₂]⁺).
Analysis by techniques like GC-MS or LC-MS would allow for the separation of the compound from a mixture before its mass analysis, providing a high degree of confidence in its identification.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Advanced Analytical Strategies for Quantification in Biological Matrices (In Vitro)
The accurate quantification of this compound in complex in vitro biological matrices, such as cell lysates, microsomal fractions, and culture media, necessitates the use of highly sensitive and selective analytical methodologies. Given the structural characteristics of the compound, which includes a carbamate linkage, a nitrophenyl group, and a chloroethyl moiety, advanced analytical techniques are required to achieve the necessary levels of precision and accuracy for research purposes. The predominant and most suitable analytical approach for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). sepscience.comtaylorfrancis.com This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of the analyte even at very low concentrations amidst a multitude of potentially interfering endogenous components. nih.gov
The development of a robust LC-MS/MS method for this compound would involve several critical steps, including meticulous sample preparation, optimization of chromatographic separation, and fine-tuning of mass spectrometric detection parameters. Sample preparation is a crucial stage aimed at extracting the analyte from the biological matrix and removing substances that could interfere with the analysis, a phenomenon known as matrix effects. hpst.cz Common sample preparation techniques for carbamates include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which serve to concentrate the analyte and enhance the purity of the sample injected into the LC-MS/MS system. hpst.czepa.gov
Chromatographic separation, typically achieved through reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is optimized to ensure that this compound is well-resolved from other components in the sample. sepscience.com The choice of the stationary phase, mobile phase composition, and gradient elution profile are all critical parameters that are adjusted to achieve optimal separation.
For detection, tandem mass spectrometry is employed, often utilizing an electrospray ionization (ESI) source operating in either positive or negative ion mode. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion of this compound and one or more of its characteristic product ions. This high degree of specificity minimizes the likelihood of false-positive results.
The tables below present illustrative data that would be generated during the development and validation of an LC-MS/MS method for the quantification of this compound in an in vitro biological matrix. It is important to note that this data is representative and intended to exemplify the outcomes of such an analytical study, as specific experimental data for this compound is not widely available in published literature.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| Chromatography System | UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 245.0 |
| Product Ion 1 (m/z) | 138.0 |
| Product Ion 2 (m/z) | 108.0 |
| Collision Energy | 15 eV for Product Ion 1; 25 eV for Product Ion 2 |
Table 3: Method Validation Results in Cell Lysate Matrix
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery (%) | 85 - 105% |
| Matrix Effect (%) | 90 - 110% |
Medicinal Chemistry Research Applications and Novel Derivative Design Strategies for the 2 Chloroethyl 3 Nitrophenyl Carbamate Scaffold
Design and Synthesis of Novel 2-Chloroethyl (3-nitrophenyl)carbamate Derivatives
The chemical tractability of the this compound core allows for systematic modifications to fine-tune its physicochemical properties and biological activity. Strategic derivatization of the phenyl ring, the 2-chloroethyl chain, and the carbamate (B1207046) nitrogen has been a key focus of research to enhance potency, selectivity, and pharmacokinetic profiles.
Exploration of Substituents on the Phenyl Ring for Modulated Activity
The substitution pattern on the phenyl ring plays a crucial role in modulating the electronic properties and, consequently, the biological activity of the entire molecule. Researchers have investigated the introduction of various substituents to influence the reactivity of the carbamate and its interaction with biological targets. The position and nature of the nitro group are particularly important for applications in hypoxia-activated prodrugs.
The synthesis of these derivatives typically involves the reaction of a substituted 3-nitrophenol (B1666305) with 2-chloroethyl isocyanate. Alternatively, substituted anilines can be reacted with 2-chloroethyl chloroformate. The electronic effects of substituents on the phenyl ring can significantly impact the molecule's reduction potential, a key parameter for hypoxia-activated prodrugs. Electron-withdrawing groups, for instance, can increase the reduction potential, making the compound more susceptible to enzymatic reduction in hypoxic environments. Conversely, electron-donating groups may decrease the reduction potential.
A hypothetical structure-activity relationship (SAR) exploration for phenyl ring substituents is presented in the interactive table below, based on general principles observed in related nitroaromatic compounds.
| Substituent at R | Position | Electronic Effect | Predicted Impact on Hypoxic Selectivity | Rationale |
| -NO2 | 4 | Electron-withdrawing | Increased | Enhances reduction potential for nitroreductase enzymes. |
| -CN | 4 | Electron-withdrawing | Increased | Similar to the nitro group, it increases the ease of reduction. |
| -OCH3 | 4 | Electron-donating | Decreased | Reduces the reduction potential, making it less favorable for activation. |
| -Cl | 2 | Electron-withdrawing | Moderate Increase | Influences both electronic properties and steric hindrance. |
| -CH3 | 2 | Electron-donating | Decreased | May sterically hinder enzyme binding and lowers reduction potential. |
Modifications of the 2-Chloroethyl Chain and Carbamate Nitrogen
Modifications to the 2-chloroethyl group and the carbamate nitrogen are primarily aimed at altering the alkylating potential and stability of the molecule. The 2-chloroethyl moiety is a known DNA alkylating agent, and its reactivity can be modulated to enhance cytotoxicity towards cancer cells.
One strategy involves replacing the chlorine atom with other leaving groups, such as fluorine or mesylate, to tune the alkylating activity. For example, N-(2-fluoroethyl)-N-nitrosoureas have been synthesized and shown to have significant anticancer activity, comparable to their chloroethyl counterparts nih.gov. Another approach is the introduction of substituents on the ethyl chain to influence its reactivity and steric properties.
Nitrosation of the carbamate nitrogen to form N-nitrosocarbamates is a significant modification that can enhance the compound's anticancer properties. Several new (2-chloroethyl)nitrosocarbamates have been synthesized and evaluated as potential anticancer agents, showing good activity in vitro against various human tumor cell lines nih.govacs.org. The synthesis of these N-nitrosocarbamates often involves the reaction of the corresponding amine with 2-chloroethyl isocyanate followed by nitration nih.gov.
The following interactive table illustrates potential modifications to the 2-chloroethyl chain and carbamate nitrogen and their expected impact on biological activity.
| Modification | Rationale | Expected Effect on Cytotoxicity | Reference for a Similar Modification |
| Replacement of -Cl with -F | Altered alkylating potential and metabolic stability. | Potentially retained or modulated cytotoxicity. | nih.gov |
| Introduction of a methyl group on the ethyl chain | Steric hindrance may affect DNA binding. | Likely decreased cytotoxicity. | General SAR principles |
| Nitrosation of carbamate nitrogen (-N(NO)-) | Formation of a more potent alkylating species. | Increased cytotoxicity. | nih.govacs.orgnih.gov |
| N-alkylation of the carbamate | Increased lipophilicity and altered stability. | Variable, depending on the alkyl group. | General medicinal chemistry principles |
Prodrug Design Principles Based on the this compound Core
The presence of a nitro group on the phenyl ring makes the this compound scaffold an excellent candidate for the development of prodrugs that can be selectively activated in the tumor microenvironment.
Development of Hypoxia-Activated Prodrugs Leveraging Nitro Reduction
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This physiological difference between tumor and normal tissues can be exploited for targeted drug delivery. The nitro group of this compound can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cancer cells frontiersin.orgspringernature.com. This reduction process can trigger the release of a cytotoxic agent.
The general mechanism for hypoxia-activated prodrugs involves the enzymatic reduction of a nitroaromatic compound, which leads to the formation of more electron-rich species like hydroxylamines and amines encyclopedia.pubnih.gov. This electronic shift can initiate a self-immolative cascade, leading to the cleavage of the carbamate bond and the release of the 2-chloroethyl-containing cytotoxic effector. This approach allows for the targeted delivery of the alkylating agent to hypoxic tumor cells, thereby minimizing systemic toxicity frontiersin.orgnih.gov. The design of such prodrugs often involves linking the nitroaromatic "trigger" to a cytotoxic "effector" through a carbamate linker encyclopedia.pub.
Enzyme-Directed Prodrug Activation Strategies (e.g., Antibody-Directed Abzyme Prodrug Therapy)
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a two-step approach that involves the administration of an antibody-enzyme conjugate that localizes to the tumor, followed by the administration of a non-toxic prodrug. The enzyme at the tumor site then activates the prodrug, releasing the cytotoxic agent locally nih.govebrary.netnih.govcreative-biolabs.com.
Carbamate-based prodrugs are well-suited for ADEPT. In a strategy known as Antibody-Directed Abzyme Prodrug Therapy (ADAPT), catalytic antibodies (abzymes) are designed to hydrolyze the carbamate linkage of a prodrug, releasing the active drug pnas.orgnih.gov. For instance, a catalytic antibody has been developed to hydrolyze a carbamate prodrug, generating a cytotoxic nitrogen mustard, and has shown efficacy in reducing the viability of human colonic carcinoma cells in vitro nih.gov. The design of such systems involves synthesizing a stable transition-state analog of the carbamate hydrolysis to elicit the desired catalytic activity in the antibody pnas.org.
Another related strategy is Gene-Directed Enzyme Prodrug Therapy (GDEPT), where the gene for a non-human enzyme, such as E. coli nitroreductase, is delivered to tumor cells. The subsequent administration of a prodrug like a nitroheterocyclic carbamate leads to its selective activation in the genetically modified tumor cells nih.govnih.gov.
Investigation of Biological Targets and Pathways Mediating Activity (In Vitro)
The primary mechanism of action for the cytotoxic effector released from this compound derivatives is believed to be DNA alkylation. The 2-chloroethyl group is a classic alkylating agent that can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940). This can lead to DNA cross-linking, strand breaks, and ultimately, apoptosis.
In vitro studies with related compounds, such as N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates, have demonstrated cytotoxic effects with IC50 values in the micromolar to nanomolar range against various cancer cell lines nih.gov. For instance, 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU) has been shown to inhibit prostate carcinoma cell growth by inducing G2/M cell cycle arrest through both p53-dependent and p53-independent pathways nih.gov. This suggests that the cytotoxic effects of these agents are mediated through the activation of cell cycle checkpoints and apoptotic pathways in response to DNA damage.
The nitroaromatic moiety itself can also contribute to cytotoxicity through the generation of reactive oxygen species during its reduction, leading to oxidative stress within the cancer cells mdpi.com. The specific biological targets and pathways can be further elucidated through techniques such as transcriptomics, proteomics, and phosphoproteomics to identify the cellular responses to treatment with these compounds.
Detailed Analysis of DNA Adduction and Repair Mechanisms
The 2-chloroethyl moiety of this compound is a key structural feature that confers the ability to act as a DNA alkylating agent. Compounds containing a chloroethyl group, such as nitrogen mustards and chloroethylating nitrosoureas, are known to form covalent adducts with DNA, which is a critical mechanism for their cytotoxic effects. nih.govnih.gov The process typically begins with the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then acts as an electrophile, attacking nucleophilic sites on DNA bases. nih.gov
The most nucleophilic sites on DNA are the N7 position of guanine and the N3 position of adenine (B156593). nih.gov The N7 position of guanine, being exposed in the major groove of the DNA double helix, is particularly accessible and is a frequent target for alkylation. nih.gov Initially, a mono-adduct is formed where the chloroethyl group is attached to a single DNA base. nih.govnih.gov For bifunctional agents, this initial adduct can then react with another base on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL), or with a protein to form DNA-protein cross-links. nih.gov ICLs are particularly cytotoxic lesions because they covalently link the two strands of DNA, thereby blocking essential cellular processes like DNA replication and transcription. nih.gov This blockage can inhibit cell proliferation and trigger programmed cell death (apoptosis), which is a desired outcome in cancer therapy. nih.gov
Cells possess sophisticated DNA repair mechanisms to counteract the damage caused by alkylating agents. The primary repair protein for certain types of alkylation damage is O6-methylguanine-DNA methyltransferase (MGMT), a suicide enzyme that removes alkyl groups from the O6 position of guanine, thus preventing the formation of ICLs. nih.gov If ICLs are formed, their repair is more complex, involving a network of enzymes associated with pathways like homologous recombination. nih.gov However, some chemical agents or their breakdown products can actively inhibit these repair processes. For instance, the 2-chloroethyl isocyanate, a breakdown product of the nitrosourea (B86855) carmustine, has been shown to inhibit DNA repair, thereby enhancing the efficacy of the parent compound. nih.gov
Table 1: DNA Adducts and Repair Mechanisms Associated with Chloroethylating Agents
| Feature | Description | Key DNA Sites | Repair Mechanisms | References |
|---|---|---|---|---|
| Adduct Formation | Covalent attachment of the chloroethyl group to DNA bases. | N7-guanine, N3-adenine, O6-guanine. | Direct Reversal (e.g., MGMT), Base Excision Repair, Homologous Recombination. | nih.govnih.gov |
| Primary Lesion | Mono-adducts with a single DNA base. | N7-guanine is a common initial site. | Can be repaired by various pathways before cross-linking occurs. | nih.govnih.gov |
| Cytotoxic Lesion | Interstrand Cross-links (ICLs) that block DNA replication and transcription. | Covalently links opposite DNA strands. | Requires complex enzymatic networks, including homologous recombination. | nih.gov |
| Repair Inhibition | Some breakdown products (e.g., isocyanates) can inhibit DNA repair enzymes. | N/A | Enhances the cytotoxic effect of the parent alkylating agent. | nih.gov |
Characterization of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrases, Esterases)
The carbamate functional group within the this compound scaffold is known to interact with and inhibit several classes of enzymes, most notably esterases and carbonic anhydrases.
Esterase Inhibition: Carbamates are a well-established class of inhibitors for serine hydrolases, which include important esterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net The mechanism of inhibition is typically pseudo-irreversible. researchgate.netmdpi.com It involves the carbamate inhibitor binding to the enzyme's active site, followed by the transfer of its carbamoyl (B1232498) moiety to the catalytic serine residue. nih.govnih.gov This forms a stable carbamoylated enzyme complex that is catalytically inactive. nih.gov While this covalent modification is not permanent, the subsequent hydrolysis to regenerate the free, active enzyme is a very slow process. researchgate.net
Research on various carbamate derivatives has demonstrated their potential as potent esterase inhibitors. For example, p-nitrophenyl-N-alkyl carbamates are effective irreversible inhibitors of cholesterol esterase. nih.gov The nitrophenyl group acts as a good leaving group, facilitating the carbamylation of the enzyme's active site. nih.gov Similarly, novel carbamate derivatives have been synthesized that show significant and selective inhibitory activity against BChE. nih.govmdpi.com The selectivity between different esterases, such as AChE and BChE, can be modulated by the structural characteristics of the rest of the carbamate molecule, which influences how it fits into the distinct active site gorges of these enzymes. nih.gov
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Several classes of compounds, including carbamates, have been investigated as CA inhibitors. d-nb.info For instance, a high-throughput screening of diverse compounds against human carbonic anhydrase II identified several non-sulfonamide inhibitors. nih.gov A study on selenocarbamates revealed that they can act as prodrugs, undergoing hydrolysis mediated by the CA enzyme to release selenolates, which then act as potent inhibitors by binding to the zinc ion in the enzyme's active site. d-nb.info This prodrug approach highlights a potential mechanism for carbamate-based inhibitors. The design of selective inhibitors for different CA isoforms is an active area of research, as specific isoforms are implicated in various diseases, including cancer and glaucoma. nih.gov
Table 2: Enzyme Inhibition Profiles of Carbamate-Related Compounds
| Enzyme Class | Target Enzyme(s) | Mechanism of Inhibition | Example Inhibitors | References |
|---|---|---|---|---|
| Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Cholesterol Esterase | Pseudo-irreversible carbamylation of the active site serine residue. | p-Nitrophenyl-N-alkyl carbamates, N-phenylpiperazine carbamates. | nih.govresearchgate.netnih.govnih.gov |
| Carbonic Anhydrases | hCA I, hCA II, hCA IX, hCA XII | Varies; can involve direct binding or prodrug activation to release a zinc-binding group. | Selenocarbamates, Thioxolone. | nih.govd-nb.infonih.gov |
Exploration of Receptor Antagonism or Agonism by Novel Derivatives (e.g., P2X7 Receptor)
The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, is a significant therapeutic target for inflammatory diseases and chronic pain. nih.govnih.govnih.gov Consequently, extensive research has focused on developing selective P2X7 receptor antagonists. nih.govresearchgate.net These antagonists are often structurally diverse, and many function as negative allosteric modulators, binding to a site distinct from the ATP-binding pocket. nih.govnih.gov
The potential for novel derivatives of the this compound scaffold to act as P2X7 receptor modulators is an area for exploration, though existing research provides important guidance. In the development of one series of potent P2X7 antagonists, initial structure-activity relationship (SAR) studies showed that simple, acyclic carbamates were inactive. researchgate.net However, the activity was regained when the carbamate moiety was incorporated into a cyclic structure. researchgate.net This suggests that while the carbamate group itself can be part of a P2X7 antagonist pharmacophore, its presentation in a conformationally constrained, cyclic system may be necessary for potent activity.
Therefore, designing novel derivatives of this compound as P2X7 antagonists would likely require significant chemical modification beyond simple substitutions. Strategies could involve using the 3-nitrophenyl group as a chemical handle to build more complex, rigid heterocyclic systems that incorporate the carbamate functionality. The goal would be to create a molecule that can effectively bind to the allosteric site identified in P2X7 receptor crystal structures. nih.gov
There is currently no evidence to suggest that derivatives of this scaffold would act as P2X7 receptor agonists. The development of selective P2X7 agonists has proven to be very challenging, and they are generally not available. nih.gov The receptor's natural activation requires high concentrations of ATP, and mimicking this action with small molecules has been difficult. nih.govresearchgate.net
Table 3: Activity of Carbamate-Containing Structures at the P2X7 Receptor
| Compound Class | Activity Type | Key Structural Findings | Potential for Derivatives | References |
|---|---|---|---|---|
| Acyclic Carbamates | Inactive (in specific series) | Simple, flexible carbamate structures failed to show P2X7 antagonism. | Low, unless used as a linker or part of a larger, more complex scaffold. | researchgate.net |
| Cyclic Carbamates | Active Antagonists | Incorporation of the carbamate into a rigid, cyclic imide-like structure restored potent antagonist activity. | High, suggesting that cyclization strategies for this compound derivatives could be fruitful. | researchgate.net |
| General P2X7 Modulators | Antagonism | Most developed antagonists are negative allosteric modulators. | Design should target the known allosteric binding pocket. | nih.govnih.gov |
| General P2X7 Modulators | Agonism | Selective agonists are not currently available. | The likelihood of discovering an agonist from this scaffold is low. | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
